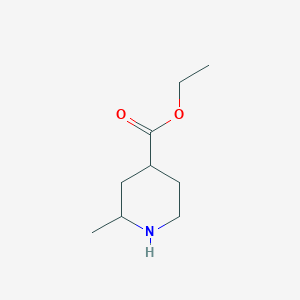

Ethyl 2-methylpiperidine-4-carboxylate

Description

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

ethyl 2-methylpiperidine-4-carboxylate |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-4-5-10-7(2)6-8/h7-8,10H,3-6H2,1-2H3 |

InChI Key |

BPDUMABHEZKFFT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCNC(C1)C |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of 4-Methyl-2-Cyanopiperidine

- Starting Material: 4-methyl-2-cyanopiperidine.

- Reagent: Concentrated hydrochloric acid (6N).

- Conditions: Reflux under acidic conditions.

- Outcome: Hydrolysis of the nitrile group to yield 4-methyl-2-piperidinecarboxylic acid hydrochloride as a solid precipitate.

This step transforms the nitrile to a carboxylic acid salt, setting the stage for esterification.

Esterification to Form 4-Methyl-2-Piperidinecarboxylic Acid Ethyl Ester Hydrochloride

- Reagents: Absolute ethanol and thionyl chloride.

- Conditions: The acid hydrochloride is suspended in ethanol, cooled to 10 ± 5 °C, and thionyl chloride is added dropwise.

- Reaction: Heating to reflux for 5-6 hours promotes esterification.

- Workup: After reaction completion, solvent removal yields the crude ethyl ester hydrochloride.

This step converts the acid to its ethyl ester form, essential for further purification and isomer separation.

Separation of Cis and Trans Isomers

- Solvent System: Mixed solvent of methyl tert-butyl ether (MTBE) and ethanol.

- Procedure: The crude ester hydrochloride is dissolved in ethanol, and MTBE is added to induce crystallization of the cis isomer.

- Filtration: The cis isomer solid is filtered off.

- Collection: The mother liquor contains the trans isomer, which is isolated by solvent evaporation.

- Yield: The combined yield of esterification and isomer separation is approximately 44%.

This step is critical for obtaining the trans isomer, which is the desired stereoisomer for pharmaceutical applications.

Scientific Research Applications

Based on the search results, here is information on the applications of compounds related to "Ethyl 2-methylpiperidine-4-carboxylate," focusing on scientific research applications:

Chemical Synthesis

Ethyl 3-methylpiperidine-4-carboxylate hydrochloride is used as an intermediate in synthesizing complex organic molecules. Its structure enables the creation of various derivatives through chemical reactions such as:

- Oxidation: Forms N-oxides using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

- Reduction: Produces different piperidine derivatives using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

- Substitution Reactions: Introduces functional groups into the piperidine ring using alkyl halides or acyl chlorides under basic or acidic conditions.

These reactions allow chemists to create structurally diverse compounds for medicinal or industrial uses.

Pharmaceutical Development

In the pharmaceutical industry, this compound is a building block in drug discovery and development. Its derivatives have been studied for potential pharmacological activities, especially regarding:

- Analgesic Properties: It may have pain-relieving effects and has been studied for interactions with biological targets, including enzymes and receptors.

- Mechanism of Action: The compound interacts with molecular targets, influencing enzyme activity and receptor binding, which can lead to diverse biological effects. Understanding these interactions is essential for understanding its therapeutic potential.

Biological Research

The compound's structural features make it valuable in biological research. It has been used in studies to understand enzyme interactions and receptor dynamics. Its ability to bind to specific receptors can alter their activity, providing insights into cellular mechanisms and pathways involved in various diseases.

Case Studies and Research Findings

Several studies have shown the applications of this compound:

- Study on Enzyme Inhibition: Research showed that derivatives of this compound could inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

- Receptor Binding Studies: Investigations into its binding affinities revealed that the compound could modulate receptor activity, indicating its potential as a lead compound for developing new therapeutics targeting specific receptors.

Related Compounds and Applications

- Methyl piperidine-4-carboxylate: Used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . Also used in the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .

- 4-methylpiperidine-2-carboxylate hydrochloride: An intermediate of argatroban active precursor .

Mechanism of Action

The mechanism of action of ethyl 2-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs, highlighting structural differences and their implications:

Key Observations :

Physicochemical Properties

Data from analogous compounds suggest trends:

Notes:

Challenges :

Recommendations :

Biological Activity

Ethyl 2-methylpiperidine-4-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's biological significance, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is classified as a piperidine derivative, characterized by a six-membered ring with one nitrogen atom. Its molecular formula is , with a molecular weight of approximately 171.24 g/mol. The compound features an ethyl ester functional group and a methyl substituent on the piperidine ring, contributing to its unique chemical properties and potential biological activities.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The specific mechanisms may vary based on the context of use, but key areas of investigation include:

- Enzyme Modulation : The compound has been studied for its ability to modulate enzyme activity, particularly in inflammatory pathways.

- Receptor Binding : this compound may influence receptor binding, which is crucial for its therapeutic effects.

Anti-inflammatory Effects

One significant area of research focuses on the anti-inflammatory properties of this compound. Studies suggest that it may inhibit vital inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO), similar to established anti-inflammatory drugs like indomethacin .

Cytotoxicity and Tumor Inhibition

This compound has shown promise in preclinical studies for its cytotoxic effects against various cancer cell lines. It appears to exert tumoricidal actions through the production of nitric oxide in macrophages, enhancing its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it can be compared with other related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 1-methylpiperidine-4-carboxylate | Similar piperidine structure | Different substituents leading to varied properties |

| Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate | Contains a sulfonyl group | Distinct reactivity due to the sulfonic substituent |

| 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate | Incorporates a pyridine ring | Unique interaction profile due to pyridinic nitrogen |

The uniqueness of this compound lies in its specific substituents, which result in distinct chemical and biological properties compared to other piperidine derivatives.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- In Vitro Studies : Research demonstrated that the compound inhibited COX-2 enzyme activity more effectively than COX-1, suggesting selective anti-inflammatory effects .

- Animal Models : In vivo studies indicated that this compound could reduce tumor growth in mouse models, supporting its potential as an anticancer agent .

- Pharmacokinetics : Investigations into the pharmacokinetic profile revealed favorable absorption characteristics, enhancing its viability as a therapeutic candidate .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-methylpiperidine-4-carboxylate, and how can reaction conditions be systematically optimized?

The synthesis of ethyl piperidinecarboxylate derivatives typically involves multi-step reactions, including cyclization, esterification, and chiral resolution. For example, acid-catalyzed hydrolysis of nitriles (e.g., 4-methyl-2-cyanopiperidine) followed by esterification with ethanol under reflux conditions is a common approach . Optimization involves adjusting stoichiometry, temperature (e.g., 100°C ± 5°C for hydrolysis), and catalysts (e.g., phosphomolybdic acid for oxidation steps). Recrystallization with solvents like ethanol or acetone is critical for isolating enantiopure forms .

Q. How can researchers characterize the stereochemical configuration of this compound and its enantiomers?

Chiral chromatography (e.g., using chiral stationary phases like amylose derivatives) and nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) are standard methods. X-ray crystallography via SHELX programs (e.g., SHELXL for refinement) can resolve absolute configurations . For example, (2R,4R) and (2S,4S) enantiomers exhibit distinct biological activities, necessitating rigorous stereochemical validation in pharmacological studies .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) validate molecular weight and functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). ¹H and ¹³C NMR identify substituent positions on the piperidine ring (e.g., methyl groups at δ 1.2–1.5 ppm). Purity is assessed via HPLC with UV detection (λ = 210–254 nm) .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl vs. ethyl esters) influence the biological activity of this compound derivatives?

Methyl esters generally exhibit higher metabolic stability but lower solubility than ethyl esters. Computational studies using density functional theory (DFT) can predict electronic effects (e.g., Fukui functions for nucleophilic attack) . For instance, replacing the ethyl group with a trifluoromethyl moiety may enhance binding to hydrophobic enzyme pockets, as seen in analogous piperidine-based inhibitors .

Q. What experimental strategies resolve contradictions in reported biological activity data for chiral piperidine derivatives?

Discrepancies often arise from enantiomeric impurities or assay variability. Researchers should:

- Validate enantiopurity via polarimetry and chiral HPLC.

- Replicate assays under standardized conditions (e.g., fixed pH, temperature).

- Use isothermal titration calorimetry (ITC) to compare binding affinities of isolated enantiomers .

Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like cytochrome P450 enzymes. Quantitative structure-activity relationship (QSAR) models optimize logP (for permeability) and topological polar surface area (TPSA) (for blood-brain barrier penetration). For example, adding hydrophilic groups (e.g., -OH) at C4 reduces CNS toxicity while retaining activity .

Q. What methodologies are recommended for analyzing reaction mechanisms in the synthesis of this compound?

Kinetic studies (e.g., varying reactant concentrations) and isotopic labeling (e.g., ¹⁸O in ester groups) track intermediate formation. Mechanistic insights are further validated via in situ IR spectroscopy and DFT calculations of transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.